butyl 4-[3-(octahydro-2H-isoindol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an isoindole ring system fused with a pyrrolidine ring and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cycloaddition reaction, often using reagents such as azides or nitriles.
Esterification: The final step involves the esterification of the benzoate group with butanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Isoindole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer properties .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
BUTYL 4-(3-OCTAHYDRO-2H-ISOINDOL-2-YL-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE stands out due to its unique combination of an isoindole ring, a pyrrolidine ring, and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
butyl 4-[3-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H30N2O4/c1-2-3-12-29-23(28)16-8-10-19(11-9-16)25-21(26)13-20(22(25)27)24-14-17-6-4-5-7-18(17)15-24/h8-11,17-18,20H,2-7,12-15H2,1H3 |
InChI Key |
LREAQPNCHAYYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CCCCC4C3 |
Origin of Product |
United States |
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